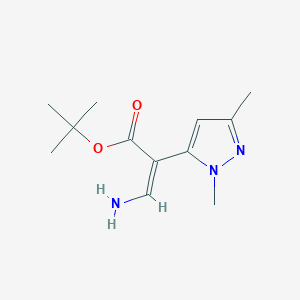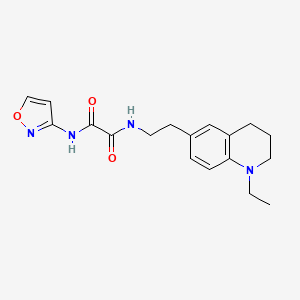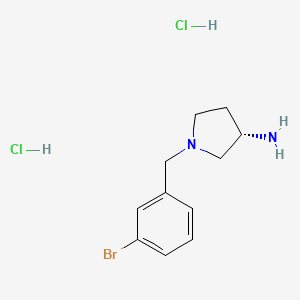
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClF4N2O2 and its molecular weight is 424.78. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Transcription Factors
One area of application involves the inhibition of transcription factors, such as NF-kappaB and AP-1. Studies have explored the structure-activity relationships of related compounds, targeting improvements in oral bioavailability and examining their cell-based activity. For instance, modifications at certain positions of the pyrimidine ring have demonstrated the critical nature of the carboxamide group for activity, with certain analogues showing comparable in vitro activity and improved cellular permeability (Palanki et al., 2000).
Antimicrobial and Antipathogenic Properties
Another research direction focuses on the antimicrobial and antipathogenic properties of compounds containing similar functional groups. The synthesis and characterization of new derivatives have been investigated for their potential as novel anti-microbial agents, demonstrating significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm formation capabilities (Limban et al., 2011).
Structural and Molecular Modeling Studies
Research has also delved into the structural and molecular modeling of related compounds, with a focus on understanding their geometric and electronic properties. For example, studies have examined the geometry of tertiary N atoms in phosphoric triamides, revealing insights into the effects of substitutions on molecular structure and potential reactivity (Pourayoubi et al., 2012).
Antitubercular and Antibacterial Activities
The design and synthesis of carboxamide derivatives for antitubercular and antibacterial activities have been explored, with some compounds showing potent action against diseases like tuberculosis. Docking studies help in understanding the binding interactions at the active sites of target enzymes, aiding in the design of more effective drugs (Bodige et al., 2020).
Development of Polymeric Materials
The compound's structural motif is also relevant in the synthesis of novel polymeric materials, such as soluble fluoro-polyimides. These materials exhibit exceptional thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced applications in electronics and aerospace (Xie et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-6-5-14(20(23,24)25)9-17(16)26-19(29)13-4-7-18(28)27(11-13)10-12-2-1-3-15(22)8-12/h1-9,11H,10H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKZWGCWHGRVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

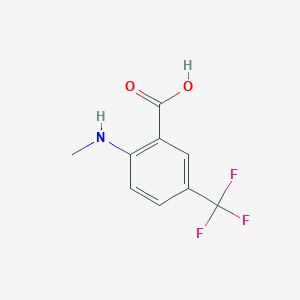
![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)
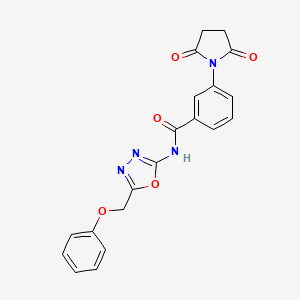
![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)
